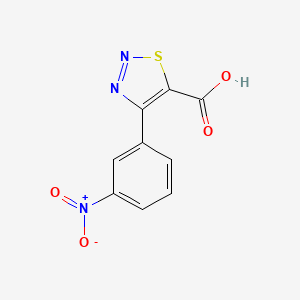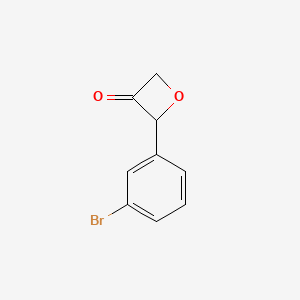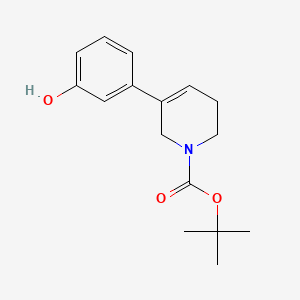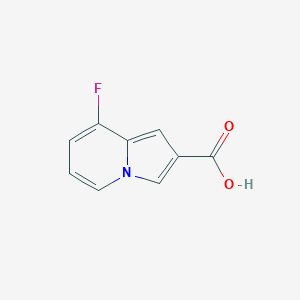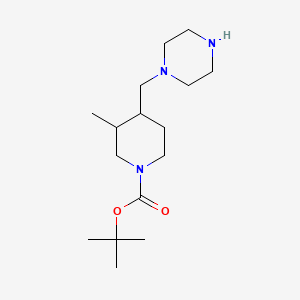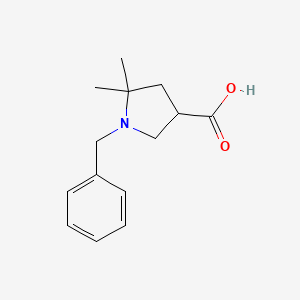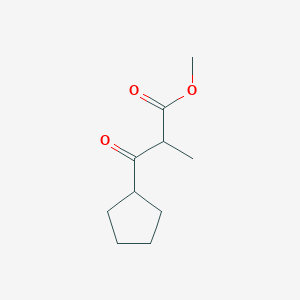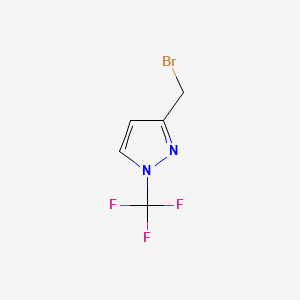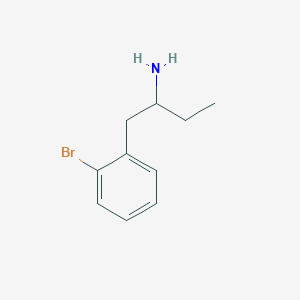
1-(2-Bromophenyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)butan-2-amine is an organic compound with the molecular formula C10H14BrN It is a derivative of phenylbutanamine, where a bromine atom is substituted at the second position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, 2-bromophenylbutane can be reacted with ammonia or a primary amine under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. This typically includes the initial bromination of phenylbutane followed by amination under optimized conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted phenylbutanamine.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)butan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)butan-2-amine involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in various binding interactions, influencing the compound’s biological activity. The amine group can form hydrogen bonds with target molecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)butan-2-amine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)butan-2-amine: Contains a fluorine atom in place of bromine.
1-(2-Iodophenyl)butan-2-amine: Iodine atom substituted at the second position of the phenyl ring.
Uniqueness: 1-(2-Bromophenyl)butan-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its halogen-substituted counterparts .
Eigenschaften
Molekularformel |
C10H14BrN |
|---|---|
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
1-(2-bromophenyl)butan-2-amine |
InChI |
InChI=1S/C10H14BrN/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9H,2,7,12H2,1H3 |
InChI-Schlüssel |
ZBDCBONPLNNBMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CC=CC=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


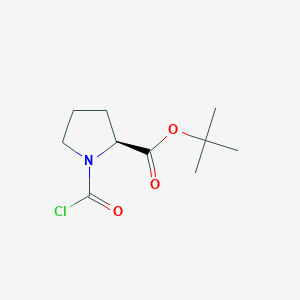
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
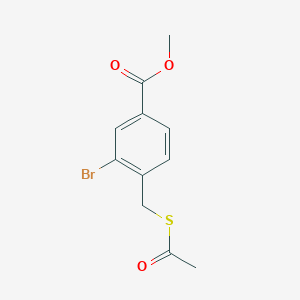
![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)
